DEANO (sodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DEANO (sodium), also known as Diethylamine NONOate sodium, is a nitric oxide donor compound. It is widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: DEANO (sodium) is synthesized by reacting diethylamine with nitric oxide. The reaction typically involves the formation of a complex between diethylamine and nitric oxide, resulting in the formation of Diethylamine NONOate sodium. The reaction conditions often include maintaining a controlled temperature and pH to ensure the stability of the compound .

Industrial Production Methods: Industrial production of DEANO (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle nitric oxide safely and efficiently. The final product is purified and crystallized to achieve high purity levels suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: DEANO (sodium) primarily undergoes decomposition reactions to release nitric oxide. This decomposition is pH-dependent and occurs more rapidly at physiological pH levels. The compound can also participate in redox reactions, where it acts as a reducing agent .

Common Reagents and Conditions:

Decomposition: The decomposition of DEANO (sodium) to release nitric oxide is typically carried out in aqueous solutions at physiological pH (around 7.4).

Redox Reactions: DEANO (sodium) can react with oxidizing agents, leading to the formation of different nitrogen oxides and other by-products.

Major Products: The primary product of DEANO (sodium) decomposition is nitric oxide. Other by-products may include diethylamine and various nitrogen oxides, depending on the reaction conditions .

Scientific Research Applications

DEANO (sodium) has a wide range of applications in scientific research:

Mechanism of Action

DEANO (sodium) releases nitric oxide through a pH-dependent decomposition process. At physiological pH, the compound dissociates to liberate nitric oxide, which then interacts with various molecular targets. Nitric oxide activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway mediates various physiological effects, including vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

S-Nitrosocysteine (CysNO): Another nitric oxide donor that releases nitric oxide through a different mechanism involving the cleavage of the S-NO bond.

Sodium Nitroprusside: A clinically used nitric oxide donor that releases nitric oxide upon exposure to light or in the presence of reducing agents.

Nitroglycerin: A well-known nitric oxide donor used in the treatment of angina pectoris.

Uniqueness of DEANO (Sodium): DEANO (sodium) is unique due to its ability to release nitric oxide in a controlled and sustained manner. This property makes it particularly useful in research settings where precise control over nitric oxide levels is required. Additionally, its relatively simple synthesis and stability under physiological conditions contribute to its widespread use .

Properties

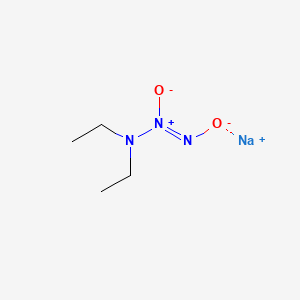

Molecular Formula |

C4H10N3NaO2 |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

sodium;(Z)-diethylamino-oxido-oxidoiminoazanium |

InChI |

InChI=1S/C4H11N3O2.Na/c1-3-6(4-2)7(9)5-8;/h8H,3-4H2,1-2H3;/q;+1/p-1/b7-5-; |

InChI Key |

AITOFAVTGFDHHI-YJOCEBFMSA-M |

Isomeric SMILES |

CCN(CC)/[N+](=N/[O-])/[O-].[Na+] |

Canonical SMILES |

CCN(CC)[N+](=N[O-])[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.